molecular formula C8H7BrClNO2 B12961666 Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Cat. No.: B12961666
M. Wt: 264.50 g/mol
InChI Key: UTWVARFVYPMXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate typically involves the reaction of 4-bromo-6-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound notable for its unique structural features, including a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.

  • Molecular Formula : C9H8BrClNO2
  • Molecular Weight : Approximately 232.52 g/mol

The presence of halogen atoms in the pyridine ring enhances the compound's reactivity, which is crucial for its biological interactions and applications in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial, cytotoxic, and potential anti-cancer properties. The following sections summarize key findings from various studies.

Antibacterial Activity

In vitro studies have demonstrated that this compound and its analogs possess notable antibacterial properties. For example, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A32 µg/mLStaphylococcus aureus
Compound B16 µg/mLEscherichia coli
This compoundTBDTBD

These findings suggest that the compound may disrupt bacterial cell functions or inhibit necessary metabolic pathways.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound can inhibit cellular growth significantly at specific concentrations.

Cell LineIC50 (µM)Notes
HepG274.2Moderate cytotoxicity
MDA-MB-23127.1Higher sensitivity compared to HepG2
Normal Liver Cells>100Low toxicity observed

The IC50 values indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Biofilm Disruption : Studies have suggested that similar compounds can impair biofilm formation in bacteria, enhancing their antibacterial efficacy.

Case Studies

One significant study investigated the cytotoxic effects of various pyridine derivatives, including this compound, against Chlamydia trachomatis. The results indicated that these compounds could impair bacterial growth without affecting host cell viability, suggesting a selective action mechanism that could be beneficial in developing new antimicrobial therapies .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3

InChI Key

UTWVARFVYPMXFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.